1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine
Description
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine is an allylamine derivative featuring a 3-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (OCF₃) group is a key structural motif known for its electron-withdrawing properties and metabolic stability, making it a common feature in pharmaceuticals and agrochemicals . The allylamine backbone introduces conformational rigidity due to the double bond, which may influence receptor binding or pharmacokinetic properties.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h2-6,9H,1,14H2 |
InChI Key |
FJVOODMDPVTHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Grignard Reagent Formation
- Start with halo-substituted benzotrifluoride , typically a mixture of meta-, para-, and ortho-isomers (with meta predominating ~96%).
- React the halo-benzotrifluoride with magnesium metal in anhydrous organic solvents (e.g., ether, THF) to form the corresponding Grignard reagent .
- Catalysts such as iodine or ethylene dibromide may be used to initiate or accelerate Grignard formation.
Reaction with Ketene to Form Trifluoromethyl Acetophenone
- The Grignard reagent is reacted with a ketene in hydrocarbon solvents (e.g., toluene, xylene, mesitylene).
- This step is catalyzed by a transition metal ligand-acid complex, such as Fe(AcAc)3 or Ru(AcAc)3 combined with aliphatic acids (acetic, propionic acid, etc.).
- The reaction yields an isomeric mixture of trifluoromethyl-substituted acetophenones.
Oximation to Form Ketone Oxime
- The trifluoromethyl acetophenone mixture is treated with hydroxylamine salts (hydroxylamine hydrochloride or sulfate).
- The reaction is carried out in aliphatic alcohol solvents with gradual addition of sodium hydroxide solution at mild temperatures (40–45°C).
- After reaction completion, the oxime product is extracted, purified by crystallization using cyclic hydrocarbons (cyclopentane, cyclohexane), yielding high-purity oximes (80–85% yield).
Conversion to Allylic Amine
- The oxime intermediate undergoes further transformation, typically involving:
- Reduction or rearrangement reactions to convert the oxime to the corresponding amine.
- Alternatively, diazotization and coupling with allylic acetates or other allyl sources, followed by reduction.
- For example, diazonium salts derived from 3-(trifluoromethyl)aniline can react with prop-2-en-1-yl acetate in the presence of copper catalysts and sodium acetate to form the allylic amine precursor.
- Subsequent purification involves extraction, washing, drying, and crystallization to isolate the final amine hydrochloride salt with high purity.
Representative Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Halo-benzotrifluoride + Mg (catalyst: I2, ethylene dibromide) | Grignard reagent | Organic solvent, inert atmosphere |
| 2 | Grignard reagent + Ketene + Fe/Ir/Ru ligand-acid complex | Trifluoromethyl acetophenone isomers | Hydrocarbon solvent, controlled temp |
| 3 | Trifluoromethyl acetophenone + Hydroxylamine salt + NaOH | Ketone oxime | Alcohol solvent, 40–45°C, 5–7 h |
| 4 | Oxime + Reduction/Condensation with allyl acetate + CuCl catalyst | 1-[3-(Trifluoromethoxy)phenyl]prop-2-en-1-amine | Purification by crystallization |
Purification and Yield Data
| Compound | Purification Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Trifluoromethyl acetophenone oxime | Crystallization from cyclohexane/cyclopentane | 80–85 | >99 |
| Allylic amine hydrochloride salt | Extraction, washing, drying, crystallization | 70–90 (typical) | >98 |
Research Findings and Considerations
- The halogenation step is optimized to favor the meta-isomer, minimizing para and ortho isomers that complicate purification and reduce yield.
- Use of transition metal catalysts (Fe, Ru, Ir complexes) enhances selectivity and yield in ketene addition.
- Hydroxylamine salt choice and reaction conditions are critical for high-yield oxime formation.
- Copper-catalyzed coupling with allylic acetates is an effective method for introducing the allylic amine side chain.
- Purification by crystallization in non-polar solvents yields high-purity products suitable for pharmaceutical or agrochemical applications.
- Environmental considerations include minimizing effluent and using greener solvents where possible.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of 1-[3-(trifluoromethoxy)phenyl]prop-2-EN-1-amine exhibit significant anticancer properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells in vitro, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis pathways .
Pharmacokinetics
The pharmacokinetic profile of related compounds has been assessed in animal models. For instance, a related compound showed favorable bioavailability and clearance rates, indicating that modifications to the trifluoromethoxy group can enhance therapeutic efficacy while minimizing side effects .
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its trifluoromethoxy group enhances biological activity and stability.
Case Study: Synthesis of Trifluoxystrobin
this compound is a precursor in the synthesis of trifluoxystrobin, a widely used fungicide. The synthesis involves several steps starting from benzotrifluoride, leading to high-purity intermediates suitable for agricultural applications .
Environmental Impact
The development of synthetic routes that minimize waste and byproducts is crucial in agrochemical production. Recent advancements have focused on reducing the number of reaction steps and improving yields, which aligns with environmental sustainability goals .
Material Sciences
In material sciences, this compound is explored for its potential as a functional material due to its unique electronic properties.
Applications in Coatings
Fluorinated compounds are known for their excellent chemical resistance and low surface energy, making them ideal candidates for protective coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and hydrophobicity .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Effective inhibition of cancer cell proliferation |
| Agrochemicals | Precursor for trifluoxystrobin | Enhanced biological activity and stability |
| Material Sciences | Functional coatings | Improved chemical resistance and thermal stability |
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may facilitate its binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine to structurally analogous compounds, focusing on substituent effects, positional isomerism, and pharmacological profiles.
Substituent Effects: Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) and Halogens
- Key Insight : The OCF₃ group offers a balance of electronic effects and metabolic resistance, whereas CF₃ prioritizes lipophilicity. Halogens (Cl, F) are less stable metabolically but improve target affinity in certain contexts .
Positional Isomerism: 3- vs. 4-Substituted Phenyl Rings
- Key Insight : The 3-substituted isomer may provide better steric compatibility with biological targets, while 4-substituted analogs face discontinuation due to practical limitations .
Amine Backbone Variations
- Key Insight: Allylamine derivatives like the target compound may exhibit distinct conformational dynamics compared to cyclohexanol or ethylamine analogs, influencing both target engagement and metabolic pathways .
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine, also known as 3-(2-(trifluoromethoxy)phenyl)prop-2-en-1-amine, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F3NO, with a molecular weight of approximately 217.19 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects in conditions like cancer and inflammation .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines, indicating potential applications in oncology .
The mechanism of action for this compound involves binding to specific proteins or enzymes within biological systems. This interaction can modulate their activity, influencing various biochemical pathways. For instance, it may act as a membrane permeability inhibitor or affect the expression of certain genes involved in cell proliferation .
Antimicrobial Activity
A study focused on the antibacterial efficacy of this compound revealed significant activity against Mycobacterium kansasii and other pathogens. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that this compound could serve as a lead for new antimicrobial therapies .
Cytotoxicity Assessment
In vitro studies using human monocytic leukemia THP-1 cells demonstrated that the compound exhibits cytotoxic effects at low concentrations. The results indicated an average IC50 value that positions it as a promising candidate for further development in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-amine | Contains a trifluoromethyl group instead of trifluoromethoxy | Different electronic properties due to the absence of oxygen |
| 3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-amine | Contains a difluoromethoxy group | Varies in reactivity compared to trifluoromethoxy |
| 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol | An alcohol derivative | Different reactivity patterns due to alcohol functional group |
This table illustrates how the trifluoromethoxy group contributes to the distinct biological activity observed in this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
